
2-Bromoethyl 4-(1,3-thiazolan-2-yl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves bromination reactions and can include other steps such as ketal reactions or the formation of hydrazone derivatives. For instance, the synthesis of a novel hydrazone derivative with a bromo and chloro substituent on the aromatic ring was achieved and characterized by various spectroscopic methods . Another example is the synthesis of a brominated ether as an intermediate for fungicide, which was prepared through bromination and ketal reaction of a chlorinated acetophenone, yielding a high purity product .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is typically analyzed using X-ray diffraction, which provides information on the crystalline structure and geometry. For example, a hydrazone derivative was found to crystallize in the monoclinic space group, and its geometrical parameters were confirmed by density functional theory (DFT) calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can predict how such compounds might interact with other molecules.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution. For instance, a bromobenzo thiadiazole reacted with different nucleophiles to yield several derivatives, demonstrating the compound's reactivity towards nucleophilic attack . Understanding these reactions is essential for the development of new compounds and for predicting the behavior of these molecules under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as thermal stability and dielectric properties, are often studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, fluorinated poly(arylene ether 1,3,4-oxadiazole) with a bromophenyl pendant group was synthesized and its thermal and dielectric properties were investigated, showing the material's potential for high-performance applications . These properties are influenced by the molecular structure and can affect the compound's suitability for various applications.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Studies have demonstrated the synthesis of various thiazole derivatives and their intermediates, highlighting the importance of such compounds in organic chemistry. For example, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether as an intermediate for fungicide difenoconazole showcases the utility of bromoethyl and thiazole compounds in creating effective agricultural agents (Xie Wei-sheng, 2007). Furthermore, the preparation of 2-bromodifluoromethyl benzo-1,3-diazoles for the synthesis of gem-difluoromethylene linked aryl ether compounds illustrates the relevance of bromoethyl derivatives in synthesizing novel organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals (Haizhen Jiang et al., 2012).
Antimicrobial Activity
The development of 2-phenylamino-thiazole derivatives as antimicrobial agents highlights the potential of thiazole compounds in addressing microbial resistance. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity against various bacterial and fungal strains. This indicates that derivatives of thiazole, potentially including those similar to 2-Bromoethyl 4-(1,3-thiazolan-2-yl)phenyl ether, could play a role in developing new antimicrobial agents (D. Bikobo et al., 2017).
Material Science and Liquid Crystals
The synthesis of azo-bridged benzothiazole-phenyl ethers and their phase transition behavior study underline the application of such compounds in material science, particularly in the design of liquid crystal materials. These materials' phase transition behavior, influenced by the length of alkyl chains, suggests that structurally similar compounds like this compound could find applications in the development of new materials with specific thermal and optical properties (Arwa Alshargabi et al., 2013).
Propriétés
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4,11,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUWTAOEQBMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280939 |
Source


|
| Record name | 2-[4-(2-Bromoethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937604-18-7 |
Source


|
| Record name | 2-[4-(2-Bromoethoxy)phenyl]thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Bromoethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

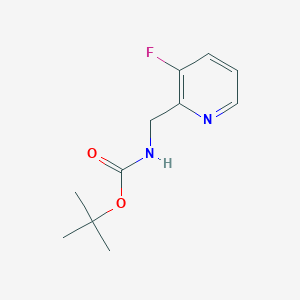
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
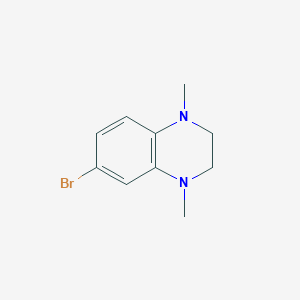

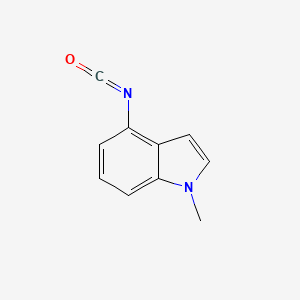

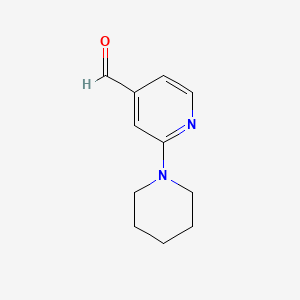


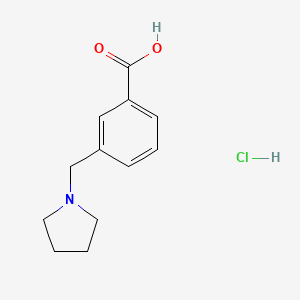
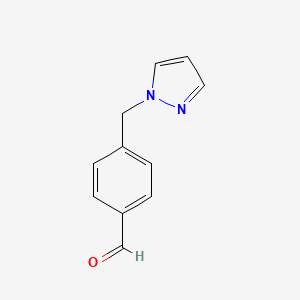
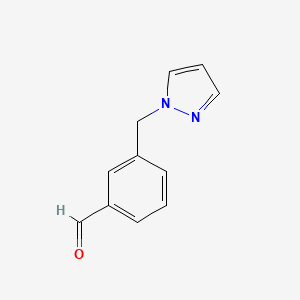

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)